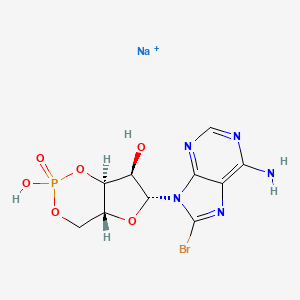

sodium 8-Br-cAMP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H11BrN5NaO6P+ |

|---|---|

Molecular Weight |

431.09 g/mol |

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/t3-,5-,6-,9-;/m1./s1 |

InChI Key |

DMRMZQATXPQOTP-GWTDSMLYSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Sodium 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 8-bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) is a cornerstone tool in cellular biology and pharmacology. As a cell-permeable analog of cyclic adenosine monophosphate (cAMP), it circumvents the limitations of native cAMP's poor membrane permeability, allowing for the direct manipulation of intracellular cAMP signaling pathways. A key characteristic of 8-Br-cAMP is its enhanced resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cAMP.[1][2] This prolonged biological half-life ensures a more sustained activation of its downstream effectors. This technical guide provides an in-depth overview of 8-Br-cAMP, its mechanism of action, and its utility in research, with a focus on its dual activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).

Physicochemical Properties

8-Br-cAMP is the sodium salt of the 8-bromo derivative of cAMP. The bromine substitution at the 8th position of the adenine ring confers increased lipophilicity, contributing to its cell permeability.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P | [1] |

| Molecular Weight | 430.09 g/mol | [1] |

| CAS Number | 76939-46-3 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [1] |

| Purity | Typically ≥99% | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action

8-Br-cAMP functions as a non-selective agonist for the two major intracellular receptors of cAMP: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[3] Its resistance to hydrolysis by PDEs leads to a prolonged elevation of cAMP signaling within the cell.[1][2]

Activation of Protein Kinase A (PKA)

The canonical cAMP signaling pathway involves the activation of PKA. In its inactive state, PKA exists as a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of two cAMP molecules (or 8-Br-cAMP) to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits. These free catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a wide range of cellular responses, including gene expression, metabolism, and cell growth.

Activation of Exchange Protein Directly Activated by cAMP (Epac)

Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Unlike PKA, Epac is a monomeric protein. The binding of a single molecule of cAMP (or 8-Br-cAMP) to the regulatory domain of Epac induces a significant conformational change. This change relieves autoinhibition and exposes the catalytic GEF domain, allowing Epac to bind to and activate Rap proteins by promoting the exchange of GDP for GTP. Activated Rap proteins, in turn, modulate a variety of cellular processes, including cell adhesion, secretion, and proliferation.

Quantitative Data

| Parameter | Target/System | Value | Reference |

| Activation Constant (Ka) | Protein Kinase A (PKA) | 0.05 µM | [4] |

| EC50 (High Potency Phase) | NK1R Internalization (PKA-mediated) | 706 pM | |

| EC50 (Low Potency Phase) | NK1R Internalization (Epac-mediated) | 392 µM | |

| IC50 | Proliferation of HL-60 leukemia cells | 18 µM (after 6 days) | [5] |

Note: The biphasic EC50 for NK1R internalization suggests the involvement of two distinct signaling pathways with different sensitivities to 8-Br-cAMP, likely PKA and Epac.

Experimental Protocols

In Vitro PKA Activation Assay

This protocol provides a general framework for assessing the activation of PKA by 8-Br-cAMP using a purified PKA enzyme and a specific peptide substrate.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Sodium 8-Br-cAMP in water or an appropriate buffer.

-

Dilute the purified PKA catalytic subunit in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a solution of a PKA-specific peptide substrate (e.g., Kemptide) in the kinase assay buffer.

-

Prepare a solution of ATP in the kinase assay buffer.

-

-

Kinase Reaction:

-

In a microplate, add the PKA enzyme, the peptide substrate, and varying concentrations of 8-Br-cAMP.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at the desired temperature (e.g., 30°C).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at the same temperature.

-

-

Detection:

-

Terminate the reaction by adding a stop solution (e.g., containing EDTA).

-

Detect the amount of phosphorylated substrate. This can be achieved through various methods, including:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

-

Luminescence-based assay: Using commercial kits like ADP-Glo™ that measure the amount of ADP produced, which is proportional to kinase activity.

-

Antibody-based detection: Using a phosphospecific antibody that recognizes the phosphorylated substrate, followed by a secondary detection method (e.g., ELISA, Western blot).

-

-

-

Data Analysis:

-

Plot the measured signal against the concentration of 8-Br-cAMP to determine the EC50 value for PKA activation.

-

Epac Activation Assay (Rap1 Pull-down)

This protocol describes a common method to assess Epac activation by measuring the level of active, GTP-bound Rap1.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest to an appropriate confluency.

-

Serum-starve the cells if necessary to reduce basal signaling.

-

Treat the cells with varying concentrations of 8-Br-cAMP for a specified time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a Rap1 lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% NP-40, 10 mM MgCl₂, 10% glycerol, supplemented with protease and phosphatase inhibitors).

-

Clarify the lysates by centrifugation.

-

-

Rap1 Pull-down:

-

Incubate the cell lysates with a GST-fusion protein of the RalGDS-RBD (Rap1 binding domain of RalGDS) coupled to glutathione-Sepharose beads. The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.

-

Incubate for a defined period (e.g., 1 hour) at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rap1.

-

Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analyze the band intensity to quantify the amount of active Rap1. A sample of the total cell lysate should also be run to determine the total Rap1 levels for normalization.

-

Applications in Research

The dual activity of 8-Br-cAMP on both PKA and Epac makes it a valuable tool for studying the overall effects of elevated intracellular cAMP. However, for dissecting the specific contributions of each pathway, it is often used in conjunction with selective activators and inhibitors.

-

To study PKA-specific effects: Use 8-Br-cAMP in the presence of an Epac inhibitor or compare its effects to a PKA-selective cAMP analog (e.g., N6-Benzoyl-cAMP).

-

To study Epac-specific effects: Use 8-Br-cAMP in the presence of a PKA inhibitor (e.g., H89, KT5720) or compare its effects to an Epac-selective cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP).

Conclusion

This compound is an indispensable pharmacological tool for the investigation of cAMP-mediated signaling. Its cell permeability and resistance to enzymatic degradation allow for robust and sustained activation of intracellular cAMP pathways. By activating both PKA and Epac, it provides a means to study the global consequences of elevated cAMP levels. A thorough understanding of its mechanism of action and the availability of detailed experimental protocols are crucial for its effective use in elucidating the complex roles of cAMP in health and disease. Researchers should be mindful of its dual agonism and employ appropriate controls to dissect the specific contributions of the PKA and Epac branches of the cAMP signaling network.

References

- 1. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolog.de [biolog.de]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [mdpi.com]

The Influence of 8-Bromo-cAMP on Gene Expression: A Technical Overview for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies on the effects of 8-Bromo-cAMP (8-Br-cAMP), a cell-permeable analog of cyclic adenosine monophosphate (cAMP), on gene expression. This document summarizes key quantitative findings, details relevant experimental methodologies, and illustrates the intricate signaling pathways involved.

Core Signaling Pathways of 8-Br-cAMP

8-Br-cAMP primarily exerts its effects on gene expression through two major intracellular signaling cascades: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (EPAC) pathway.

The Canonical PKA-CREB Signaling Pathway

The most well-characterized mechanism of cAMP-mediated gene regulation involves the activation of PKA.[1] Upon binding of 8-Br-cAMP to the regulatory subunits of PKA, the catalytic subunits are released and translocate to the nucleus.[2] In the nucleus, the catalytic subunits phosphorylate the cAMP response element-binding protein (CREB) at Serine 133.[3][4] This phosphorylation event is crucial for the recruitment of the coactivator CREB-binding protein (CBP), which in turn facilitates the assembly of the transcriptional machinery and initiates the expression of genes containing cAMP response elements (CREs) in their promoters.[3]

References

Exploring the Membrane Permeability of 8-bromo-cAMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP) is a widely utilized cell-permeable analog of the crucial second messenger, cyclic adenosine monophosphate (cAMP). Its enhanced lipophilicity compared to cAMP, coupled with its resistance to degradation by phosphodiesterases (PDEs), makes it a valuable tool for studying cAMP-mediated signaling pathways.[1] This technical guide provides an in-depth exploration of the membrane permeability of 8-bromo-cAMP, detailing its transport mechanisms, summarizing quantitative data, and providing outlines of key experimental protocols.

Physicochemical Properties and Membrane Permeability

The permeability of a molecule across a cell membrane is influenced by its physicochemical properties, primarily its lipophilicity. The bromine substitution at the 8th position of the adenine ring in 8-bromo-cAMP increases its lipophilicity compared to the parent molecule, cAMP.[1] This increased lipophilicity is a key factor contributing to its enhanced membrane permeability.

While often described as "membrane-permeable," the passage of 8-bromo-cAMP across the cell membrane is not solely dependent on passive diffusion. Evidence suggests the involvement of carrier-mediated transport, particularly by nucleoside transporters.

Mechanisms of Transport

The transport of 8-bromo-cAMP across the plasma membrane is a multi-faceted process involving both passive diffusion and carrier-mediated transport.

Passive Diffusion

Due to its increased lipophilicity, 8-bromo-cAMP can passively diffuse across the lipid bilayer of the cell membrane down its concentration gradient. This mechanism is non-saturable and does not require cellular energy.

Carrier-Mediated Transport: The Role of Nucleoside Transporters

Nucleoside transporters (NTs) are a family of membrane proteins responsible for the transport of nucleosides and their analogs across cellular membranes. They are broadly divided into two families:

-

Concentrative Nucleoside Transporters (CNTs; SLC28 family): These are secondary active transporters that move nucleosides against their concentration gradient, driven by a sodium ion gradient.

-

Equilibrative Nucleoside Transporters (ENTs; SLC29 family): These are facilitative diffusion carriers that transport nucleosides down their concentration gradient.

Studies have indicated that 8-substituted cAMP analogs can interact with these transporters. Notably, research has shown that 8-bromo-cAMP does not inhibit the equilibrative nucleoside transporter 1 (ENT1).[2] This suggests that its interaction with this specific transporter is not one of competitive inhibition. Further research is needed to fully elucidate the role of other ENTs and CNTs in the uptake of 8-bromo-cAMP. The structural similarity of 8-bromo-cAMP to nucleosides makes these transporters likely candidates for facilitating its entry into cells.

Quantitative Permeability Data

Quantifying the membrane permeability of a compound is crucial for understanding its cellular uptake and for its application in drug development. Permeability is often expressed as an apparent permeability coefficient (Papp), typically determined using in vitro models such as Caco-2 or MDCK cell monolayers, or non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Table 1: Intracellular Concentration of 8-bromo-cAMP in C6 Glioma Cells

| Cell Line | Incubation Time | Extracellular Concentration | Intracellular Concentration (% of Extracellular) |

| C6 Glioma | 60 minutes | 1 mM | ~0.5% |

This data is derived from a graphical representation in a cited research article and represents an approximation.

Table 2: Apparent Permeability Coefficients (Papp) of 8-bromo-cAMP (Hypothetical Data)

| Assay System | Papp (A to B) (x 10⁻⁶ cm/s) | Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| Caco-2 | Data not available | Data not available | Data not available |

| MDCK | Data not available | Data not available | Data not available |

| PAMPA | Data not available | N/A | N/A |

Note: Specific Papp values for 8-bromo-cAMP from Caco-2, MDCK, or PAMPA assays were not available in the reviewed literature. The table is provided as a template for such data.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. This assay is widely used to predict in vivo drug absorption.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

-

Transport Experiment:

-

The transport buffer is added to both the apical (AP) and basolateral (BL) chambers.

-

8-bromo-cAMP is added to the donor chamber (either AP for A-to-B transport or BL for B-to-A transport) at a defined concentration.

-

Samples are collected from the receiver chamber at various time points.

-

-

Analysis: The concentration of 8-bromo-cAMP in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor chamber.

-

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

MDCK cells, a kidney epithelial cell line, also form polarized monolayers with tight junctions and are often used to assess the potential for blood-brain barrier penetration.

Methodology:

The protocol for the MDCK assay is similar to the Caco-2 assay, with the primary difference being a shorter culture time (typically 3-5 days) for the cells to form a confluent monolayer. MDCK cells can also be transfected with specific transporters, such as P-glycoprotein (P-gp), to study the role of efflux pumps.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that measures the passive permeability of a compound across an artificial lipid membrane.

Methodology:

-

Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Assay Setup: A donor plate containing the test compound (8-bromo-cAMP) in a buffer solution is placed on top of an acceptor plate containing buffer.

-

Incubation: The assembly is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor chamber through the artificial membrane.

-

Analysis: The concentration of 8-bromo-cAMP in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-MS/MS).

-

Calculation of Permeability: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor wells and the incubation time.

Radiolabeled Uptake Assay

This method uses a radiolabeled version of 8-bromo-cAMP to directly measure its uptake into cells.

Methodology:

-

Cell Culture: Cells of interest are cultured to a desired confluency in multi-well plates.

-

Uptake Experiment:

-

Cells are washed with an appropriate buffer.

-

A solution containing radiolabeled 8-bromo-cAMP (e.g., [³H]-8-bromo-cAMP) is added to the cells and incubated for various time points.

-

To study the involvement of specific transporters, the experiment can be repeated in the presence of known transporter inhibitors.

-

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The rate of uptake is calculated and can be used to determine kinetic parameters such as Vmax and Km if the transport is carrier-mediated.

Signaling Pathways Activated by 8-bromo-cAMP

Once inside the cell, 8-bromo-cAMP mimics the action of endogenous cAMP by activating its downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).

PKA Signaling Pathway

Epac Signaling Pathway

Experimental Workflow for Assessing 8-bromo-cAMP Permeability and Activity

Conclusion

8-bromo-cAMP serves as an indispensable tool in cellular and molecular biology research due to its ability to mimic intracellular cAMP. Its membrane permeability, a result of increased lipophilicity and potential interaction with nucleoside transporters, allows for its effective use in cell-based assays. While qualitative evidence for its permeability is abundant, a greater body of quantitative data, particularly Papp values from standardized assays, would further enhance its utility in predictive modeling and drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working with this important cAMP analog. Further investigation into the specific transporters involved in its uptake will provide a more complete understanding of its cellular pharmacokinetics.

References

The Shield of Bromine: A Technical Guide to the Phosphodiesterase Resistance of 8-Br-cAMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-cyclic adenosine monophosphate (8-Br-cAMP) is a widely utilized cell-permeable analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). Its efficacy in cellular studies is significantly enhanced by its notable resistance to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cAMP and terminating its signaling cascade. This technical guide provides an in-depth exploration of the mechanisms underlying the PDE resistance of 8-Br-cAMP, presents available quantitative data on its interaction with PDE isoforms, details experimental protocols for assessing this resistance, and visualizes the relevant signaling pathways. Understanding the nuances of 8-Br-cAMP's interaction with PDEs is critical for the accurate design and interpretation of experiments in cell biology and for the development of novel therapeutics targeting cAMP signaling.

Introduction: The Significance of PDE Resistance

Cyclic AMP is a pivotal second messenger that mediates a vast array of physiological processes, including metabolism, gene transcription, and cell proliferation, primarily through the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). The spatiotemporal dynamics of cAMP signaling are tightly regulated by its synthesis via adenylyl cyclases and its degradation by a superfamily of phosphodiesterases (PDEs). The transient nature of cAMP signals, due to rapid hydrolysis by PDEs, can pose challenges in experimental settings aimed at elucidating its downstream effects.

8-Br-cAMP overcomes this limitation due to its modified structure, which confers greater resistance to PDE-mediated hydrolysis compared to its parent molecule, cAMP.[1][2][3] This enhanced stability leads to a prolonged intracellular half-life, allowing for sustained activation of cAMP effectors and more pronounced and observable biological responses.[2] This property has established 8-Br-cAMP as an invaluable tool in dissecting cAMP-dependent signaling pathways.

The Molecular Basis of Phosphodiesterase Resistance

The resistance of 8-Br-cAMP to enzymatic degradation is primarily attributed to the steric hindrance imposed by the bromine atom at the C8 position of the adenine ring. This bulky halogen substituent is thought to interfere with the optimal binding and orientation of the molecule within the catalytic pocket of phosphodiesterases. While not completely immune to hydrolysis, 8-Br-cAMP is metabolized by PDEs at a significantly slower rate than cAMP.[4]

The bromine substitution also increases the lipophilicity of the molecule, facilitating its passage across cell membranes, a crucial property for its use in cell-based assays.[4]

Quantitative Analysis of 8-Br-cAMP Hydrolysis by Phosphodiesterases

One study utilizing isothermal titration calorimetry (ITC) determined that 8-Br-cAMP is a "reasonable substrate" for PDE9A, a cGMP-specific PDE that can also hydrolyze cAMP.[5] The Michaelis constant (Km) for this interaction was reported to be 5.99 μM.[5] It is important to note that a lower Km value indicates a higher affinity of the enzyme for the substrate. For comparison, the Km of cAMP for various PDE isoforms typically ranges from the low micromolar to nanomolar concentrations.

Table 1: Available Kinetic Data for 8-Br-cAMP and cAMP with Select PDE Isoforms

| PDE Isoform | Substrate | Km (μM) | Vmax (relative) | kcat (s⁻¹) | Citation |

| PDE9A | 8-Br-cAMP | 5.99 | Not Reported | Not Reported | [5] |

| PDE8A | cAMP | 1.5 ± 0.3 | 0.04 ± 0.001 (mM/min per nmol of enzyme) | Not Reported | [6] |

| PDE2 | cAMP | ~35 | Not Reported | Not Reported | [1] |

Disclaimer: This table represents a compilation of available data from different studies and is not a direct comparative analysis under identical experimental conditions. The lack of comprehensive comparative data highlights an area for future research.

While extensive quantitative data is lacking, the consensus in the scientific literature is that 8-Br-cAMP is significantly more resistant to hydrolysis by the major cAMP-hydrolyzing PDE families (PDE3 and PDE4) than cAMP itself, leading to its prolonged biological activity.

Experimental Protocols for Assessing Phosphodiesterase Resistance

Several robust methods are available to determine and compare the hydrolysis rates of cAMP and its analogs by purified PDEs or in cell lysates.

Radioactive Phosphodiesterase Assay

This traditional and highly sensitive method directly measures the enzymatic conversion of a radiolabeled substrate (e.g., [³H]-cAMP) to its corresponding 5'-monophosphate.

Principle: The assay involves a two-step reaction. First, the PDE enzyme hydrolyzes [³H]-cAMP to [³H]-5'-AMP. The reaction is then terminated, and a 5'-nucleotidase (often from snake venom) is added to convert the [³H]-5'-AMP to [³H]-adenosine. The negatively charged unreacted [³H]-cAMP is then separated from the uncharged [³H]-adenosine using an anion exchange resin. The radioactivity of the eluate, containing the [³H]-adenosine, is quantified by scintillation counting and is directly proportional to the PDE activity.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT). Add a known amount of purified PDE or cell lysate.

-

Substrate Addition: Initiate the reaction by adding a solution containing a known concentration of [³H]-cAMP and unlabeled cAMP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).

-

5'-Nucleotidase Treatment: Add snake venom 5'-nucleotidase to the cooled reaction mixture and incubate to convert [³H]-5'-AMP to [³H]-adenosine.

-

Separation: Apply the reaction mixture to a prepared anion exchange resin column (e.g., Dowex or DEAE-Sephadex). Wash the column with a low-salt buffer to elute the [³H]-adenosine.

-

Quantification: Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of hydrolyzed cAMP based on the measured radioactivity and the specific activity of the [³H]-cAMP.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with enzymatic reactions, providing a complete thermodynamic and kinetic profile.

Principle: The hydrolysis of the 3',5'-phosphodiester bond in cAMP is an exothermic reaction. ITC measures the heat released during this reaction in real-time. By injecting the substrate (cAMP or 8-Br-cAMP) into a sample cell containing the PDE enzyme, the rate of heat production can be monitored, which is directly proportional to the rate of the enzymatic reaction. From these measurements, kinetic parameters such as Km, Vmax, and kcat can be determined.[5]

Detailed Methodology:

-

Sample Preparation: Prepare the purified PDE enzyme and the substrate (cAMP or 8-Br-cAMP) in the same dialysis buffer to minimize heats of dilution.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 30°C).

-

Loading: Load the PDE solution into the sample cell and the substrate solution into the injection syringe.

-

Titration: Perform a series of injections of the substrate into the sample cell, with a defined time interval between each injection to allow the signal to return to baseline.

-

Data Acquisition: The instrument records the heat change after each injection.

-

Data Analysis: The raw data (heat rate versus time) is integrated to obtain the heat per injection. This is then plotted against the substrate concentration to generate a binding isotherm. This data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters.[5]

PDE-Glo™ Phosphodiesterase Assay (Promega)

This is a commercially available, luminescence-based, high-throughput assay that provides a convenient and sensitive method for measuring PDE activity.

Principle: The assay is based on a coupled-enzyme system. In the first step, the PDE hydrolyzes cAMP to 5'-AMP. In the subsequent steps, the remaining unhydrolyzed cAMP is used by a cAMP-dependent protein kinase (PKA) to phosphorylate a PKA substrate, consuming ATP in the process. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based ATP detection reagent (Kinase-Glo®). The luminescent signal is inversely proportional to the PDE activity.

Detailed Methodology (abbreviated):

-

PDE Reaction: Incubate the PDE enzyme with cAMP or 8-Br-cAMP.

-

Termination and Detection: Add a termination buffer containing a PDE inhibitor and a detection solution containing PKA and its substrate.

-

Kinase Reaction: Allow the PKA-mediated phosphorylation to proceed, consuming ATP.

-

Luminescence Measurement: Add the Kinase-Glo® reagent and measure the resulting luminescence using a luminometer.

-

Data Analysis: A lower luminescent signal indicates higher PDE activity.

Signaling Pathways and Experimental Workflows

The cAMP Signaling Cascade

8-Br-cAMP, by virtue of its PDE resistance, leads to a sustained activation of the canonical cAMP signaling pathway. This begins with the binding of an extracellular ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the production of intracellular cAMP.

Caption: The cAMP signaling pathway.

Experimental Workflow for Determining PDE Resistance

A logical workflow to compare the hydrolysis of cAMP and 8-Br-cAMP by a specific PDE isoform would involve parallel kinetic assays.

Caption: Workflow for comparing PDE substrate activity.

Conclusion and Future Directions

8-Br-cAMP's resistance to phosphodiesterase-mediated hydrolysis is a cornerstone of its utility as a research tool. The steric hindrance provided by the C8 bromine atom significantly slows its degradation, leading to sustained intracellular signaling. While qualitatively well-established, there is a clear need for more comprehensive quantitative studies directly comparing the kinetic parameters of 8-Br-cAMP and cAMP hydrolysis across the full spectrum of PDE isoforms. Such data would provide a more nuanced understanding of 8-Br-cAMP's effects in different cellular contexts, which express unique PDE profiles. The experimental protocols detailed herein provide a roadmap for researchers to conduct such valuable comparative studies. A deeper understanding of the interactions between modified cyclic nucleotides and PDEs will not only refine our interpretation of experimental results but also inform the rational design of novel, PDE-resistant cAMP analogs for therapeutic applications.

References

- 1. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterases catalyze hydrolysis of cAMP-bound to regulatory subunit of protein kinase A and mediate signal termination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Initial Investigation of 8-Bromoadenosine 3',5'-cyclic Monophosphate (8-Br-cAMP) for Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a cell-permeable analog of the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3] As a potent activator of cAMP-dependent protein kinase (PKA), 8-Br-cAMP has garnered significant interest in cancer research due to its observed anti-proliferative and pro-apoptotic effects in various cancer cell types.[1][2][3] Its resistance to degradation by phosphodiesterases ensures a more sustained activation of cAMP signaling pathways compared to endogenous cAMP, making it a valuable tool for investigating the therapeutic potential of targeting this pathway in oncology.[4] This technical guide provides an in-depth overview of the initial investigation into 8-Br-cAMP for cancer research, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved.

Core Mechanism of Action

8-Br-cAMP primarily exerts its effects by activating PKA.[1][2][3] PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon binding of 8-Br-cAMP to the regulatory subunits, the catalytic subunits are released and become active, subsequently phosphorylating a multitude of downstream target proteins on serine and threonine residues. This phosphorylation cascade can influence various cellular processes, including cell cycle progression, differentiation, and apoptosis.[5] One of the key downstream targets of PKA is the cAMP response element-binding protein (CREB), a transcription factor that, when phosphorylated, can modulate the expression of genes involved in both cell survival and apoptosis, depending on the cellular context.[5][6]

Beyond PKA, 8-Br-cAMP can also interact with another family of cAMP effectors known as the Exchange Proteins Directly Activated by cAMP (Epac).[7] The interplay between PKA and Epac signaling in response to elevated cAMP levels can be complex and is an active area of investigation in cancer biology.[8][9]

Quantitative Data on the Effects of 8-Br-cAMP in Cancer Models

The following tables summarize the quantitative data on the effects of 8-Br-cAMP on cancer cell lines and in vivo models.

| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |

| Eca-109 | Esophageal Cancer | Apoptosis Induction | - | 20 μM for 24 and 48 hours | [1][3] |

| A-172 | Glioblastoma | Proliferation, Apoptosis | Reduced proliferation, induced apoptosis | Not specified | [5] |

| PC12 | Pheochromocytoma | CREB Phosphorylation | Increased | 0.1 mM for 48 hours | [6] |

| IL-3-dependent leukemic cell line | Leukemia | Proliferative Response | Induced | Not specified | [4] |

| Pancreatic cancer cell lines | Pancreatic Cancer | Membrane Depolarization | Induced | Not specified | [4] |

| Animal Model | Cancer Type | Dosage | Treatment Duration | Observed Effects | Reference |

| CT26 tumor-bearing mice | Colorectal Cancer | 60 mg/kg/day, i.p. | 7 days | Reduced tumor size, decreased primary CRC tumor nodules and liver metastases, inhibited vasculogenic mimicry and VEGF expression, increased PKA expression. | [1][3] |

Key Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of 8-Br-cAMP on cancer cell viability. Specific cell seeding densities and 8-Br-cAMP concentrations should be optimized for each cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

8-Br-cAMP stock solution (in a suitable solvent like sterile water or DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of 8-Br-cAMP. Include a vehicle control (medium with the solvent used for the 8-Br-cAMP stock).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (Annexin V Staining)

This protocol outlines the general steps for detecting apoptosis induced by 8-Br-cAMP using Annexin V staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

8-Br-cAMP

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat them with the desired concentration of 8-Br-cAMP for the appropriate duration. Include both untreated and positive controls.

-

Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot for PKA Pathway Activation

This protocol provides a general framework for assessing the activation of the PKA pathway by 8-Br-cAMP through the detection of phosphorylated CREB (p-CREB).

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

8-Br-cAMP

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-CREB, anti-CREB, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with 8-Br-cAMP for the desired time, then wash with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CREB and total CREB overnight at 4°C. A loading control antibody (GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

8-Br-cAMP Signaling through PKA and CREB

The primary signaling pathway initiated by 8-Br-cAMP in cancer cells involves the activation of PKA and the subsequent phosphorylation of CREB. This can lead to the regulation of gene expression that influences cell fate.

Caption: 8-Br-cAMP activates the PKA-CREB signaling pathway.

Experimental Workflow for Investigating 8-Br-cAMP Effects

A typical experimental workflow to investigate the effects of 8-Br-cAMP on a cancer cell line involves a series of in vitro assays to determine its impact on cell viability, apoptosis, and the underlying signaling mechanisms.

Caption: A typical workflow for studying 8-Br-cAMP in cancer cells.

Conclusion

8-Br-cAMP serves as a critical research tool for elucidating the role of the cAMP signaling pathway in cancer. Its ability to potently and sustainably activate PKA allows for the detailed investigation of downstream effects on cell proliferation, apoptosis, and gene expression. The provided data, protocols, and pathway diagrams offer a foundational guide for researchers initiating studies into the therapeutic potential of targeting cAMP signaling with 8-Br-cAMP and other related analogs in the context of cancer drug discovery and development. Further research is warranted to expand the quantitative dataset across a broader range of cancer types and to further delineate the intricate signaling networks regulated by this important second messenger analog.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. Complex roles of cAMP–PKA–CREB signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium 8-Bromoadenosine-3',5'-cyclic Monophosphate (8-Br-cAMP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structure, and biological activity of sodium 8-bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are utilizing or considering this potent and stable analog of cyclic AMP (cAMP).

Core Properties and Structure

Sodium 8-bromoadenosine-3',5'-cyclic monophosphate is a synthetic, cell-permeable derivative of cAMP. The key structural modification is the substitution of a hydrogen atom with a bromine atom at the 8th position of the adenine ring.[1] This alteration confers several advantageous properties compared to the endogenous second messenger, cAMP.

Structural Impact: The bromine atom at the 8-position significantly influences the conformation of the molecule, favoring the syn conformation of the glycosidic bond. This conformational preference is believed to contribute to its enhanced binding affinity for and activation of its primary downstream effector, Protein Kinase A (PKA).

Enhanced Stability: A critical feature of 8-Br-cAMP is its increased resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP.[1][2] This resistance leads to a more sustained elevation of intracellular cAMP signaling, making it a reliable tool for studying the prolonged effects of PKA activation.

Physicochemical Properties

The fundamental physicochemical properties of sodium 8-Br-cAMP are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₀BrN₅NaO₆P | [2] |

| Molecular Weight | 430.08 g/mol | [2] |

| CAS Number | 76939-46-3 | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Purity | ≥95% - ≥99% (depending on the supplier) | [2] |

| Solubility | Soluble in water (up to 100 mg/mL) and DMSO. | [3] |

| Storage | Store at -20°C, protected from light and moisture. | [3] |

Mechanism of Action and Signaling Pathways

8-Br-cAMP primarily functions as a potent and selective activator of Protein Kinase A (PKA). By mimicking the action of endogenous cAMP, it initiates a cascade of downstream signaling events that regulate a multitude of cellular processes.

Activation of Protein Kinase A (PKA)

The canonical PKA signaling pathway is initiated by the binding of 8-Br-cAMP to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity.

References

Methodological & Application

Application Notes and Protocols for Sodium 8-Br-cAMP in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a widely used cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1] Its popularity in cell culture applications stems from two key properties: enhanced membrane permeability due to its lipophilic nature and increased biological stability due to its resistance to degradation by phosphodiesterases (PDEs).[2][3][4] 8-Br-cAMP acts as a potent activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in numerous signal transduction pathways.[5][6] It is also known to activate the Exchange protein activated by cAMP (Epac).[7][8] These characteristics make 8-Br-cAMP an invaluable tool for investigating cellular processes regulated by cAMP, including cell differentiation, apoptosis, proliferation, and gene expression.[7][9]

Mechanism of Action

As a cAMP analog, 8-Br-cAMP mimics the action of endogenous cAMP. Upon entering the cell, it binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.[10] These catalytic subunits can then translocate to various cellular compartments, including the nucleus, where they phosphorylate a multitude of substrate proteins, such as transcription factors (e.g., CREB), leading to changes in gene expression and subsequent cellular responses.[10][11] Additionally, 8-Br-cAMP can activate the guanine nucleotide exchange factor Epac, initiating a separate signaling cascade that can influence processes like cell adhesion and migration.[8]

Quantitative Data Summary

The effective concentration and incubation time for 8-Br-cAMP can vary significantly depending on the cell type and the desired biological outcome. The following table summarizes conditions reported in the literature for various applications.

| Cell Type | Application | Concentration | Incubation Time | Observed Effect |

| Human Neonatal Fibroblasts (HFF1) | Cellular Reprogramming | 0.1 - 0.5 mM | Not Specified | Enhanced efficiency of iPS cell generation, synergistic effect with Valproic Acid.[9][12] |

| Esophageal Cancer Cells (Eca-109) | Apoptosis Induction | 20 µM | 24 - 48 hours | Induced apoptosis.[9] |

| Human Endometrial Stromal Cells | Decidualization | 0.5 mM | 2 days | Induced decidualization.[9] |

| Osteoblast-like Cells (MC3T3-E1) | Angiogenesis/Differentiation | 100 µM | 1 day | Significantly increased VEGF production and secretion; induced osteoblastic differentiation.[7] |

| Leukemia Cells (AML193) | Signal Transduction | 1 mM | 1 - 5 minutes | Induced phosphorylation of Erk1,2.[4] |

| Bronchial Epithelial Cells (BEAS-2B) | Signal Transduction | 1 mM | 30 minutes | Caused translocation of the PKA catalytic subunit to the nucleus.[10] |

| HL-1 Cardiomyocytes | Signal Transduction | 50 nM | 30 minutes | Increased phosphorylation of CaMKII. |

Experimental Protocols

Protocol 1: Stock Solution Preparation and Storage

This protocol describes the preparation of a 5 mM stock solution of Sodium 8-Br-cAMP.

Materials:

-

This compound (MW: ~430.1 g/mol , check batch-specific MW)[13]

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or sterile water[14]

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile microcentrifuge tubes (1.5 mL)

-

0.22 µm sterile syringe filter

Procedure:

-

Calculation: To prepare a 5 mM stock solution, weigh out the required amount of this compound. For example, for 10 mL of a 5 mM solution using a compound with MW 430.1 g/mol :

-

Mass (g) = 5 mmol/L * 0.010 L * 430.1 g/mol = 0.0215 g = 21.5 mg

-

-

Dissolution: Aseptically add the weighed this compound powder to a sterile conical tube. Add the calculated volume (e.g., 10 mL) of sterile PBS or water.[14]

-

Solubilization: Vortex the solution until the powder is completely dissolved. If dissolution is difficult, the solution can be warmed in a 37°C water bath with periodic mixing until it becomes clear.[14]

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting: Apportion the sterile stock solution into smaller, working volumes (e.g., 200 µL) in sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles.[14]

-

Storage:

-

Powder: Store the solid compound at -20°C, protected from light and with a desiccant. It is stable for at least one year.[14][15]

-

Stock Solution: Store the aliquoted stock solution at -20°C (or -80°C for longer-term storage).[14] While some sources suggest stability for up to three months, it is highly recommended to prepare fresh stock solutions for optimal and reproducible results.[6][14][15]

-

Protocol 2: General Application for In Vitro Cell Treatment

This protocol provides a general workflow for treating adherent cells with 8-Br-cAMP.

References

- 1. 8-bromo-cAMP | C10H11BrN5O6P | CID 32014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 3. biolog.de [biolog.de]

- 4. 8-Bromo-cAMP sodium salt | 8-Br-Camp | PKA activator | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A cyclic AMP analog, 8-Br-cAMP, enhances the induction of pluripotency in human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 8-Bromo-cAMP, sodium salt | cAMP Compounds: R&D Systems [rndsystems.com]

- 14. cdn.stemcell.com [cdn.stemcell.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for PKA Activation by 8-Br-cAMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that is widely used in research to activate cAMP-dependent protein kinase A (PKA).[1][2][3] As a key second messenger, cAMP, and its mimetic 8-Br-cAMP, regulate a plethora of cellular processes including gene expression, metabolism, cell proliferation, and apoptosis.[2] These application notes provide a comprehensive overview of the effective concentrations of 8-Br-cAMP for PKA activation in various experimental systems, detailed protocols for assessing PKA activity, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation: Effective Concentrations of 8-Br-cAMP

The effective concentration of 8-Br-cAMP for PKA activation can vary significantly depending on the cell type, experimental conditions, and the specific biological endpoint being measured. The following table summarizes quantitative data from various studies to guide researchers in selecting an appropriate concentration range for their experiments.

| Cell Type/System | 8-Br-cAMP Concentration | Incubation Time | Observed Effect |

| In vitro (cell-free) | 0.05 µM | Not Applicable | Ka value for activating cyclic-AMP-dependent protein kinase[1] |

| Esophageal cancer cell line (Eca-109) | 20 µM | 24 and 48 hours | Induction of apoptosis[2] |

| Human neonatal foreskin fibroblast (HFF1) | 0.1 / 0.5 mM | Not Specified | Enhanced reprogramming efficiency[2][3] |

| Human endometrial stromal cells | 0.5 mM | 2 days | Induction of decidualization[2][3] |

| HEK cells | 250 µM | 5 minutes | Reached steady-state activation of BK channels[4] |

| BEAS-2B cells | 1 mM | 30 minutes | Translocation of PKA catalytic subunit to the nucleus[5] |

| MC3T3-E1 osteoblast-like cells | 100 µM | 1 day | Increased ALP activity, indicating osteoblastic differentiation[6] |

| COS-1 cells | 1 mM | 5 minutes | Increased phosphorylation of Erk-1/2[7] |

| CT26 tumor mice (in vivo) | 60 mg/kg/day (i.p.) | 7 days | Reduction in tumor size[2][3] |

Signaling Pathway and Experimental Workflow

PKA Signaling Pathway

The diagram below illustrates the canonical PKA signaling pathway initiated by the activation of adenylyl cyclase and culminating in the phosphorylation of target proteins. 8-Br-cAMP directly activates PKA, bypassing the need for adenylyl cyclase stimulation.

References

- 1. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arborassays.com [arborassays.com]

Preparing Stock Solutions of Sodium 8-Br-cAMP for Cellular and Molecular Biology Experiments

Application Note

Introduction

Sodium 8-bromoadenosine-3',5'-cyclic monophosphate (Sodium 8-Br-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) that is widely used in biological research.[1][2][3] It is a potent activator of cAMP-dependent protein kinase A (PKA) and exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs) compared to native cAMP, resulting in a more sustained cellular response.[2][4][5] These properties make 8-Br-cAMP an invaluable tool for investigating the numerous signaling pathways regulated by cAMP, including cell differentiation, apoptosis, and gene expression.[2][6][7] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various experimental settings.

Physicochemical Properties and Solubility

Proper preparation of stock solutions requires an understanding of the physicochemical properties of this compound. This data is crucial for accurate concentration calculations and ensuring complete dissolution.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P | [2][6][8] |

| Molecular Weight | ~430.08 g/mol (Note: Batch-specific molecular weight may vary due to hydration) | [6][8] |

| Appearance | Off-white to white crystalline powder | |

| Solubility in Water | ≥ 100 mg/mL (~232.5 mM) | [6] |

| Solubility in DMSO | ≥ 86 mg/mL (~200 mM) | [9] |

| Storage of Solid | -20°C, protected from light and moisture | [2][6][10] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol is suitable for most cell culture applications where an aqueous-based solution is preferred.

Materials:

-

This compound powder

-

Sterile, nuclease-free water (e.g., cell culture grade)

-

Sterile conical tubes (e.g., 1.5 mL or 15 mL)

-

Vortex mixer

-

Optional: Water bath at 37°C

Procedure:

-

Determine the required mass: Use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the most accurate calculations. To prepare 1 mL of a 100 mM stock solution, calculate the required mass: Mass (mg) = 0.1 L * 0.1 mol/L * Molecular Weight ( g/mol ) * 1000 mg/g

-

Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or a suitable weighing vessel.

-

Dissolution: Add the appropriate volume of sterile water to the powder. For example, to make a 100 mM solution with a molecular weight of 430.09 g/mol , you would add 1 mL of water to 43.01 mg of the compound.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath with periodic mixing can facilitate the process.[10] The solution should be clear and free of particulates.[6]

-

Sterilization (Optional but Recommended): For cell culture applications, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C.[2][10] Stock solutions are reported to be stable for up to 3 months at -20°C.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

This protocol is an alternative for applications where a high concentration in a small volume is needed, or for specific experimental conditions that are compatible with DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile conical tubes

-

Vortex mixer

Procedure:

-

Determine the required mass: As in Protocol 1, use the batch-specific molecular weight for accurate calculations.

-

Weigh the powder: Weigh the calculated amount of this compound powder in a sterile tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

-

Mixing: Vortex the solution until the powder is fully dissolved. The solution should be clear.

-

Aliquoting and Storage: Aliquot the DMSO stock solution into small volumes in appropriate tubes (e.g., polypropylene). Store at -20°C. When stored properly, DMSO stock solutions are generally stable for extended periods.

Application in Cell Culture

For most in vitro experiments, the concentrated stock solution is diluted directly into the cell culture medium to achieve the desired final concentration. The final concentration of 8-Br-cAMP can vary significantly depending on the cell type and the specific biological process being investigated, with common working concentrations ranging from 20 µM to 1 mM.[1][6]

Example Dilution: To prepare a 100 µM working solution from a 100 mM stock:

-

Dilute the stock solution 1:1000 in cell culture medium.

-

For example, add 1 µL of the 100 mM stock solution to 1 mL of medium.

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Signaling Pathway of 8-Br-cAMP

8-Br-cAMP primarily exerts its effects by activating Protein Kinase A (PKA).[1][4][6] As a cAMP analog, it mimics the action of endogenous cAMP, which is a key second messenger in many signaling cascades. The bromination at the 8th position makes it resistant to degradation by phosphodiesterases, leading to a more prolonged activation of PKA.[4][5] PKA, in turn, phosphorylates a multitude of downstream target proteins, leading to various cellular responses. Additionally, 8-Br-cAMP can stimulate Epac (Exchange protein directly activated by cAMP), which then activates small GTPases like Rac1 and Cdc42, influencing cell migration and cytoskeletal rearrangement.

Caption: Signaling pathway of 8-Br-cAMP.

Experimental Workflow for Preparing and Using 8-Br-cAMP Stock Solutions

The following diagram illustrates the general workflow from receiving the compound to its application in a typical cell-based assay.

Caption: Workflow for 8-Br-cAMP solution preparation and use.

References

- 1. 8-Bromo-cAMP | Protein kinase A activator | TargetMol [targetmol.com]

- 2. 8-Bromo-cAMP, sodium salt | cAMP Compounds: R&D Systems [rndsystems.com]

- 3. 8-Bromo-cAMP, sodium salt | PKA activator | Hello Bio [hellobio.com]

- 4. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 5. stemcell.com [stemcell.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. cdn.stemcell.com [cdn.stemcell.com]

Elevating Intracellular cAMP: A Protocol for Treating Cells with 8-Br-cAMP and IBMX

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In cellular biology, the manipulation of intracellular signaling pathways is a cornerstone of research, enabling the study of a vast array of physiological and pathological processes. One of the most ubiquitous and critical second messengers is cyclic adenosine monophosphate (cAMP). The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). This application note provides a detailed protocol for the combined use of 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP) and 3-isobutyl-1-methylxanthine (IBMX) to effectively and synergistically increase intracellular cAMP levels. 8-Br-cAMP is a cell-permeable analog of cAMP that directly activates protein kinase A (PKA), a primary effector of cAMP signaling.[1] IBMX is a broad-spectrum inhibitor of PDEs, preventing the breakdown of cAMP and thus prolonging its signaling effects.[2] This combined treatment strategy is a powerful tool for investigating the downstream consequences of sustained cAMP signaling in various cell types.

Mechanism of Action

The synergistic effect of 8-Br-cAMP and IBMX lies in their complementary roles in the cAMP signaling cascade. 8-Br-cAMP, being a structural analog of cAMP, can directly bind to and activate PKA, initiating the phosphorylation of downstream target proteins. Concurrently, IBMX blocks the action of PDEs, the enzymes responsible for hydrolyzing cAMP to AMP. This inhibition leads to an accumulation of both endogenous cAMP and the exogenously supplied 8-Br-cAMP, resulting in a more robust and sustained activation of PKA and other cAMP effectors than either compound could achieve alone.

Applications

The controlled elevation of intracellular cAMP has broad applications in biomedical research, including:

-

Differentiation studies: Inducing the differentiation of various cell types, including adipocytes, osteoblasts, and neuronal cells.[3][4]

-

Cancer research: Investigating the role of cAMP in cell proliferation, apoptosis, and differentiation in cancer cell lines.[1][5]

-

Immunology: Modulating immune cell function, such as T cell proliferation and cytokine production.[6]

-

Neuroscience: Studying neuronal development, synaptic plasticity, and neuroprotection.

-

Drug discovery: Screening for compounds that modulate the cAMP pathway.

Data Presentation: Recommended Concentration Ranges and Incubation Times

The optimal concentrations and incubation times for 8-Br-cAMP and IBMX treatment are cell-type dependent and should be empirically determined. The following table provides a summary of concentrations and durations reported in the literature for various cell lines.

| Cell Line/Type | 8-Br-cAMP Concentration | IBMX Concentration | Incubation Time | Application | Reference |

| Murine CD4+ T cells | 50 µM | 25 µM | Up to 9 days | Inhibition of T cell proliferation | [6] |

| Human Induced Pluripotent Stem Cells (hiPSCs) | Not specified | Not specified | Not specified | Differentiation into intestinal epithelial cells | [3] |

| U937 (Human monocytic cell line) | 25 µM | 2 mM | 24 hours | Potentiation of cytotoxicity | [5] |

| PCCL3 (Rat thyroid follicular cell line) | 3 mM | 250 µM | Not specified | Stimulation of cell proliferation | [7] |

| 3T3-L1 (Mouse pre-adipocyte cell line) | Not specified | 0.5 mM | 2 days (for differentiation) | Adipocyte differentiation | [8] |

| MC3T3-E1 (Mouse pre-osteoblast cell line) | 100 µM | Not specified | 24 hours | Induction of VEGF production and osteoblastic differentiation | [4] |

| Human Neonatal Foreskin Fibroblasts (HFF1) | 0.1 - 0.5 mM | Not specified | Not specified | Enhancement of iPSC reprogramming | [1] |

| Esophageal Cancer Cell Line (Eca-109) | 20 µM | Not specified | 24 - 48 hours | Induction of apoptosis | [1] |

| Human Endometrial Stromal Cells | 0.5 mM | Not specified | 2 days | Induction of decidualization | [1] |

| BEAS-2B (Human bronchial epithelial cells) | 100 µM | Not specified | 1 hour | General treatment | [9] |

Experimental Protocols

This section provides a generalized, step-by-step protocol for treating cultured cells with 8-Br-cAMP and IBMX. This protocol should be adapted based on the specific cell type and experimental goals.

Materials

-

8-Bromo-cAMP, sodium salt (e.g., R&D Systems, Cat. No. 2815)

-

IBMX (e.g., R&D Systems, Cat. No. 2845)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium, appropriate for the cell line

-

Cultured cells in multi-well plates or flasks

-

Sterile, nuclease-free microcentrifuge tubes

Stock Solution Preparation

1. 8-Br-cAMP Stock Solution (e.g., 100 mM in water or PBS):

- 8-Bromo-cAMP is soluble in water and PBS.[10]

- Aseptically weigh the required amount of 8-Br-cAMP powder.

- Dissolve in sterile water or PBS to the desired concentration (e.g., 100 mM).

- Gently vortex to ensure complete dissolution.

- Filter-sterilize the stock solution through a 0.22 µm syringe filter.

- Aliquot into sterile, nuclease-free microcentrifuge tubes.

- Store at -20°C for up to one year.[10] Avoid repeated freeze-thaw cycles.

2. IBMX Stock Solution (e.g., 100 mM in DMSO):

- IBMX is soluble in DMSO.

- Aseptically weigh the required amount of IBMX powder.

- Dissolve in cell culture grade DMSO to the desired concentration (e.g., 100 mM).

- Gently vortex to ensure complete dissolution.

- Aliquot into sterile, nuclease-free microcentrifuge tubes.

- Store at -20°C. Avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Treatment Protocol

-

Cell Seeding: Plate cells at the desired density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%) in complete culture medium.

-

Preparation of Treatment Medium:

-

On the day of the experiment, thaw the 8-Br-cAMP and IBMX stock solutions at room temperature.

-

Prepare the treatment medium by diluting the stock solutions directly into pre-warmed complete cell culture medium to achieve the desired final concentrations.

-

For example, to prepare 1 mL of treatment medium with 100 µM 8-Br-cAMP and 500 µM IBMX from 100 mM stock solutions:

-

Add 1 µL of 100 mM 8-Br-cAMP stock to 994 µL of medium.

-

Add 5 µL of 100 mM IBMX stock to the same tube.

-

Gently mix the treatment medium.

-

-

Prepare a vehicle control medium containing the same final concentration of the solvent(s) (e.g., water/PBS and DMSO) as the treatment medium.

-

-

Cell Treatment:

-

Carefully aspirate the existing culture medium from the cells.

-

Wash the cells once with sterile PBS (optional, depending on the experiment).

-

Add the appropriate volume of the prepared treatment medium or vehicle control medium to each well or flask.

-

-

Incubation:

-

Return the cells to a humidified incubator at 37°C with 5% CO₂.

-

Incubate for the desired period, as determined by preliminary experiments or literature data. Incubation times can range from minutes to several days depending on the biological question.

-

-

Downstream Analysis:

-

Following incubation, the cells are ready for downstream analysis, such as:

-

Western blotting to assess protein phosphorylation (e.g., phospho-CREB).

-

Quantitative PCR (qPCR) to measure gene expression changes.

-

Cell viability or proliferation assays.

-

Functional assays specific to the cell type (e.g., differentiation marker expression, hormone secretion).

-

Measurement of intracellular cAMP levels using commercially available kits.

-

-

Mandatory Visualizations

Signaling Pathway of 8-Br-cAMP and IBMX

Caption: Signaling pathway of 8-Br-cAMP and IBMX.

Experimental Workflow for Cell Treatment

Caption: Experimental workflow for treating cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. Cyclic AMP Signaling Promotes the Differentiation of Human Induced Pluripotent Stem Cells into Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Soluble cyclase-mediated nuclear cAMP synthesis is sufficient for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. 8-Bromo-cAMP, sodium salt | cAMP Compounds: R&D Systems [rndsystems.com]

Application Notes and Protocols for Assessing PKA Activation by 8-bromo-cAMP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methodologies for assessing the activation of Protein Kinase A (PKA) by the cell-permeable cyclic AMP (cAMP) analog, 8-bromo-cAMP. This document includes theoretical background, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to PKA and 8-bromo-cAMP

Protein Kinase A (PKA), also known as cAMP-dependent protein kinase, is a crucial enzyme in cellular signaling, regulating a wide array of physiological processes. PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits leads to a conformational change and the release of the active catalytic subunits, which then phosphorylate target proteins on serine or threonine residues.

8-bromo-cAMP is a cell-permeable analog of cAMP that effectively activates PKA.[1][2][3] Its resistance to degradation by phosphodiesterases ensures a sustained activation of the PKA signaling pathway, making it a valuable tool for research and drug discovery.[4] The activation constant (Ka) of 8-bromo-cAMP for PKA is approximately 0.05 µM.[2]

PKA Signaling Pathway

The binding of an extracellular signaling molecule to a G-protein coupled receptor (GPCR) can activate adenylyl cyclase, which in turn synthesizes cAMP from ATP. The subsequent increase in intracellular cAMP concentration leads to the activation of PKA and the phosphorylation of downstream substrates, such as the transcription factor CREB (cAMP response element-binding protein).[5][6]

Methods for Assessing PKA Activation

Several robust methods are available to quantify the activation of PKA by 8-bromo-cAMP. The choice of method depends on the specific research question, available equipment, and desired throughput.

Western Blotting for Substrate Phosphorylation

This widely used technique provides a semi-quantitative assessment of PKA activity by detecting the phosphorylation of its downstream substrates.

Principle: PKA activation leads to the phosphorylation of specific serine or threonine residues on its target proteins. Phospho-specific antibodies can then be used to detect this modification by Western blot. The intensity of the phosphorylated protein band, often normalized to the total amount of the protein, serves as an indicator of PKA activity.

Key Substrates:

-

CREB (cAMP response element-binding protein): Phosphorylation at Serine 133 is a well-established marker of PKA activation.[5][6][7]

-

VASP (Vasodilator-stimulated phosphoprotein): Phosphorylation of VASP is another reliable indicator of PKA activity.[8]

-

PKA Regulatory Subunits (pRII): The phosphorylation state of the regulatory subunits themselves can also be an indicator of cAMP binding and subsequent holoenzyme conformational changes.[9]

In Vitro Kinase Activity Assays

These assays directly measure the enzymatic activity of PKA from cell lysates or purified enzyme preparations. They are highly quantitative and suitable for screening potential activators or inhibitors.

Principle: A specific PKA substrate (often a peptide like Kemptide) and ATP are incubated with the sample containing PKA. The amount of phosphorylated substrate or the amount of ADP produced is then quantified. Non-radioactive methods often employ colorimetric or luminescent detection.[10]

Assay Formats:

-

Colorimetric (ELISA-based): A phospho-specific antibody detects the phosphorylated substrate, and a secondary antibody conjugated to an enzyme (like HRP) generates a colored product.

-

Luminescent: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate a light signal.[10]

Reporter Gene Assays

This cell-based assay measures the transcriptional activity downstream of PKA activation.

Principle: Cells are transiently transfected with a reporter plasmid containing a cAMP Response Element (CRE) upstream of a reporter gene (e.g., firefly luciferase).[11][12] Activation of PKA by 8-bromo-cAMP leads to the phosphorylation and activation of CREB, which binds to the CRE and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to PKA activity.[11] A co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often used to normalize for transfection efficiency.[11]

Quantitative Data Summary